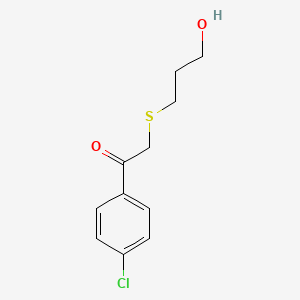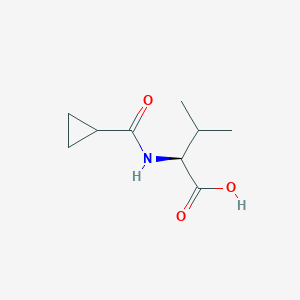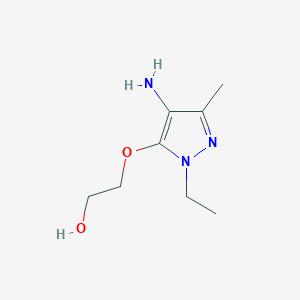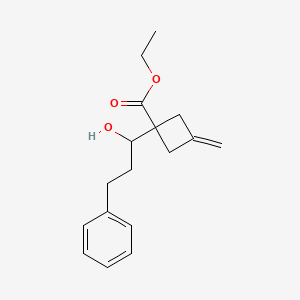![molecular formula C6H2BrClIN3 B13489356 2-Bromo-4-chloro-3-iodopyrazolo[1,5-a]pyrazine](/img/structure/B13489356.png)
2-Bromo-4-chloro-3-iodopyrazolo[1,5-a]pyrazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Bromo-4-chloro-3-iodopyrazolo[1,5-a]pyrazine is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrazine family This compound is characterized by the presence of bromine, chlorine, and iodine atoms attached to the pyrazolo[1,5-a]pyrazine core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-4-chloro-3-iodopyrazolo[1,5-a]pyrazine typically involves multi-step reactions starting from readily available precursors. One common method involves the halogenation of pyrazolo[1,5-a]pyrazine derivatives. The process may include:
Bromination: Introduction of bromine using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst.
Chlorination: Introduction of chlorine using chlorine gas or thionyl chloride.
Iodination: Introduction of iodine using iodine or an iodine-containing reagent such as potassium iodide in the presence of an oxidizing agent.
Industrial Production Methods
Industrial production of this compound may involve scalable processes such as continuous flow synthesis, which allows for better control over reaction conditions and yields. The use of automated systems and advanced purification techniques ensures the production of high-purity compounds suitable for various applications.
化学反応の分析
Types of Reactions
2-Bromo-4-chloro-3-iodopyrazolo[1,5-a]pyrazine can undergo several types of chemical reactions, including:
Substitution Reactions: The halogen atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids in the presence of a palladium catalyst to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium hydroxide or potassium tert-butoxide in polar solvents.
Electrophilic Substitution: Lewis acids such as aluminum chloride or iron(III) chloride.
Oxidation: Potassium permanganate or hydrogen peroxide.
Reduction: Sodium borohydride or lithium aluminum hydride.
Coupling Reactions: Palladium catalysts, boronic acids, and bases such as potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can yield various biaryl compounds, while nucleophilic substitution can introduce different functional groups such as alkyl or aryl groups.
科学的研究の応用
2-Bromo-4-chloro-3-iodopyrazolo[1,5-a]pyrazine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new pharmaceuticals.
Industry: Utilized in the development of advanced materials and chemical sensors.
作用機序
The mechanism of action of 2-Bromo-4-chloro-3-iodopyrazolo[1,5-a]pyrazine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain kinases involved in cell signaling pathways, thereby affecting cell proliferation and survival.
類似化合物との比較
Similar Compounds
- 2-Bromo-4-chloro-3-iodopyrazolo[3,4-d]pyrimidine
- 2-Bromo-4-chloro-3-iodopyrazolo[4,3-e][1,2,4]triazine
- 2-Bromo-4-chloro-3-iodopyrazolo[1,5-a]pyrimidine
Uniqueness
2-Bromo-4-chloro-3-iodopyrazolo[1,5-a]pyrazine is unique due to its specific substitution pattern and the presence of three different halogen atoms. This unique structure imparts distinct chemical reactivity and potential biological activities compared to other similar compounds.
特性
分子式 |
C6H2BrClIN3 |
|---|---|
分子量 |
358.36 g/mol |
IUPAC名 |
2-bromo-4-chloro-3-iodopyrazolo[1,5-a]pyrazine |
InChI |
InChI=1S/C6H2BrClIN3/c7-5-3(9)4-6(8)10-1-2-12(4)11-5/h1-2H |
InChIキー |
HPLQXNZWIYHHLQ-UHFFFAOYSA-N |
正規SMILES |
C1=CN2C(=C(C(=N2)Br)I)C(=N1)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[4-(2,2,2-Trifluoroethyl)phenyl]ethan-1-amine hydrochloride](/img/structure/B13489284.png)











![(1R,5S,6R)-6-ethynyl-3-azabicyclo[3.1.0]hexane hydrochloride](/img/structure/B13489348.png)

